(7R)-5-Azaspiro[2.4]heptan-7-ol

Chiral resolution Enantiomeric excess Absolute configuration

(7R)-5-Azaspiro[2.4]heptan-7-ol (CAS 2380615-92-7) is a single-enantiomer spirocyclic amino-alcohol characterized by a rigid [2.4] spiro junction fusing a pyrrolidine ring with a cyclopropane ring. This compound, with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol, bears a secondary amine and a stereodefined alcohol functional group at the 7-position, making it a versatile chiral building block for medicinal chemistry.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 2380615-92-7
Cat. No. B6351691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R)-5-Azaspiro[2.4]heptan-7-ol
CAS2380615-92-7
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC12CNCC2O
InChIInChI=1S/C6H11NO/c8-5-3-7-4-6(5)1-2-6/h5,7-8H,1-4H2/t5-/m0/s1
InChIKeyBHIQRZLQBMERJY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R)-5-Azaspiro[2.4]heptan-7-ol (CAS 2380615-92-7): Chiral Spirocyclic Amino-Alcohol Building Block for Drug Discovery and Chemical Biology


(7R)-5-Azaspiro[2.4]heptan-7-ol (CAS 2380615-92-7) is a single-enantiomer spirocyclic amino-alcohol characterized by a rigid [2.4] spiro junction fusing a pyrrolidine ring with a cyclopropane ring [1]. This compound, with molecular formula C₆H₁₁NO and molecular weight 113.16 g/mol, bears a secondary amine and a stereodefined alcohol functional group at the 7-position, making it a versatile chiral building block for medicinal chemistry . Its spirocyclic architecture enforces zero rotatable bonds and a defined three-dimensional geometry, features that are increasingly valued in drug discovery for enhancing target selectivity and improving pharmacokinetic profiles relative to conformationally flexible alternatives [2].

Why the (7R) Enantiomer of 5-Azaspiro[2.4]heptan-7-ol Cannot Be Substituted by Its (7S) Counterpart, Racemate, or Non-Spirocyclic Analogs


The spirocyclic 5-azaspiro[2.4]heptane scaffold derives its pharmacological value from a confluence of absolute stereochemistry, conformational rigidity, and the specific spatial orientation of the 7-hydroxyl group [1]. The (7R) enantiomer is reported to serve as the critical chiral intermediate for the levorotatory anticancer agent AL8326, whereas the opposite (7S) enantiomer and the racemic mixture (CAS 944258-72-4) do not provide the same stereochemical match for the biological target and may introduce unwanted off-target pharmacology [2]. Replacement by non-spirocyclic amino-alcohols such as 3-hydroxypiperidine eliminates the cyclopropane-imposed conformational lock, resulting in increased rotational freedom (rotatable bond count >0 versus 0 for the spirocycle), which can reduce binding affinity and selectivity at constrained protein pockets [3]. Furthermore, the 7-amine analog (CAS 129306-11-2) offers a different hydrogen-bonding capacity and protonation state from the 7-alcohol, altering both reactivity in downstream synthetic steps and pharmacodynamic behavior when incorporated into drug candidates .

(7R)-5-Azaspiro[2.4]heptan-7-ol: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: (7R) Achieves 100% Chiral Purity via Chemical Resolution vs. 0% for Racemate

The (7R) enantiomer, obtained as the levorotatory (-) form, can be isolated with 100% chiral purity through a chemical resolution process employing (-)-α-phenethylamine and benzoate ester formation, followed by alkaline hydrolysis [1]. In this method, chiral HPLC analysis of the (-)-benzoate intermediate confirmed complete separation of the two enantiomers, yielding (-)-5-benzyl-5-azaspiro[2.4]heptan-7-ol with an optical rotation [α]D²³ = -6.48 (c = 1, EtOH) and HPLC purity of 98.93% [2]. A complementary enzymatic asymmetric reduction method using carbonyl reductase achieved 100% ee for (-)-5-azaspiro[2.4]heptan-7-ol with a yield of >85% (calculated from 5-azaspiro[2.4]heptan-7-one) [3]. In contrast, the commercially available racemic mixture (CAS 944258-72-4) contains equal proportions of (R) and (S) enantiomers and exhibits zero net optical rotation, providing no stereochemical enrichment for asymmetric synthesis applications [4].

Chiral resolution Enantiomeric excess Absolute configuration

Synthetic Accessibility: Enzymatic Asymmetric Reduction Delivers (7R) at >85% Yield with 100% ee in a Single Step

The carbonyl reductase-catalyzed asymmetric reduction of prochiral 5-azaspiro[2.4]heptan-7-one provides (-)-5-azaspiro[2.4]heptan-7-ol in >85% isolated yield with 100% ee in a single reaction step, employing a glucose dehydrogenase (GDH) coenzyme regeneration system with NADP⁺/glucose [1]. Across four demonstrated examples, the yield ranged from 80% to 85% with gas-phase purity of 89–93% and consistent 100% ee [2]. This contrasts with the multi-step chemical resolution route (patent CN113072480B) which requires benzoate ester formation, diastereomeric salt resolution with (-)-α-phenethylamine, and alkaline hydrolysis (4 synthetic steps), delivering a molar yield from the N-benzyl precursor of 95.7% but with a lower overall throughput [3]. The enzymatic method avoids the use of stoichiometric chiral resolving agents and offers superior atom economy for industrial-scale preparation of the enantiopure building block.

Biocatalysis Asymmetric synthesis Carbonyl reductase

Conformational Rigidity: Zero Rotatable Bonds vs. Piperidine and Non-Spirocyclic Amino-Alcohols

The 5-azaspiro[2.4]heptane scaffold enforces a rotatable bond count of zero (PubChem computed property), locking the secondary amine and the 7-hydroxyl group into a fixed spatial relationship [1]. By comparison, the commonly employed 3-hydroxypiperidine building block contains a fully rotatable six-membered ring with multiple low-energy conformers and a rotatable bond count of >0, leading to entropic penalties upon binding to protein targets [2]. In the context of orexin receptor antagonist development, the 5-azaspiro[2.4]heptane scaffold demonstrated improved brain penetration (brain-to-plasma ratio > 0.5) and low cytochrome P450 inhibition potential (IC₅₀ > 10 μM), properties that were explicitly attributed to the spirocyclic conformational constraint relative to the predecessor 4,4-disubstituted piperidine series [3]. The (7R) absolute configuration further pre-organizes the hydroxyl group for hydrogen-bonding interactions in a specific vector, a stereochemical feature absent in non-chiral or conformationally mobile analogs.

Conformational restriction Spirocyclic scaffold Drug design

Validated Intermediate for Clinical-Stage Kinase Inhibitor AL8326 (Small Cell Lung Cancer, Phase III)

The (7R) enantiomer (as the levorotatory (-) form) is explicitly claimed as the essential chiral intermediate for the synthesis of AL8326, a multi-target tyrosine kinase inhibitor targeting VEGFR, FGFR, and Aurora-B kinases [1]. AL8326 has advanced to Phase III clinical trials in China for small cell lung cancer (SCLC) in patients who have progressed after at least two prior lines of therapy (CDE registration CXHL2101120) [2]. The patent CN113072480B emphasizes that only the levorotatory (-) enantiomer of the 5-azaspiro[2.4]heptan-7-ol intermediate produces the therapeutically active (-)-AL8326; the dextrorotatory (+) enantiomer is stated to lack drug efficacy and to contribute to toxic side effects [3]. The racemic intermediate (CAS 944258-72-4) would yield a mixture of active and inactive drug enantiomers, complicating regulatory approval and potentially compromising the safety profile.

Anticancer intermediate Tyrosine kinase inhibitor AL8326

JAK1-Selective Inhibitor Scaffold Derivatization: (R)-Configured 7-Amine Derivative Achieves 8.5 nM IC₅₀ with 48-Fold Selectivity Over JAK2

Although the direct biological activity of (7R)-5-azaspiro[2.4]heptan-7-ol is not reported in primary pharmacology assays, its (R)-configured 7-amine derivative serves as the core scaffold for a series of JAK1-selective inhibitors [1]. Compound (R)-6c, incorporating the (R)-5-azaspiro[2.4]heptan-7-amine scaffold (directly derivable from the 7-alcohol via Mitsunobu or mesylation/amination sequences), demonstrated an IC₅₀ of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 (JAK2 IC₅₀ = 408 nM) [2]. In vitro ADME profiling of (R)-6c showed high metabolic stability in human liver microsomes (t₁/₂ > 120 min), low hERG inhibition (IC₅₀ > 10 μM), and acceptable CYP inhibition profile [3]. In vivo efficacy was confirmed in both collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) rat models, with significant reduction in paw swelling and inflammatory cytokine levels at oral doses of 10–30 mg/kg [4]. The (7R) alcohol is the critical precursor for installing the (R)-configured 7-amino group with retention of stereochemistry, while the (7S) alcohol would lead to the (S)-amine with unknown JAK selectivity.

JAK inhibitor Kinase selectivity Rheumatoid arthritis

Physicochemical Profile: Balanced Hydrophilicity (XLogP3 = -0.4) and Hydrogen-Bonding Capacity (2 HBD, 2 HBA) Optimized for CNS Drug Discovery

The (7R)-5-azaspiro[2.4]heptan-7-ol scaffold possesses a computed XLogP3 of -0.4, a topological polar surface area (TPSA) of 32.3 Ų, 2 hydrogen bond donors, and 2 hydrogen bond acceptors [1]. These values fall within the optimal ranges for CNS drug candidates (XLogP 1–3, TPSA < 60–70 Ų, HBD < 3, HBA < 7) as defined by Wager and Pardridge criteria [2]. By comparison, the 7-amine analog (CAS 129306-11-2) has an additional hydrogen bond donor (3 HBD) and higher basicity (predicted pKa ≈ 10.5 for primary amine vs. ≈ 9.0 for the pyrrolidine NH in the alcohol), which can reduce passive membrane permeability [3]. The N-benzyl-protected derivative (CAS not available) has XLogP > 2 and increased molecular weight, making it less suitable for CNS applications. Piperidine-based bioisosteres such as 3-hydroxypiperidine (XLogP ≈ -0.8, TPSA ≈ 32 Ų) have comparable polarity but lack the conformational rigidity imparted by the spirocyclic cyclopropane [4].

CNS drug design Physicochemical properties Blood-brain barrier

Research and Industrial Application Scenarios for (7R)-5-Azaspiro[2.4]heptan-7-ol Based on Verified Differentiation Evidence


GMP-Compliant Manufacture of Chiral AL8326 (Phase III SCLC Drug) and Its Generic Formulations

The (7R) enantiomer is the mandatory chiral intermediate specified in CN113072480B for the synthesis of the active levorotatory (-)-AL8326, a multi-target TKI currently in Phase III clinical trials for small cell lung cancer [1][2]. CDMOs and API manufacturers must source enantiopure (7R)-5-azaspiro[2.4]heptan-7-ol with documented chiral purity ≥ 98% (HPLC) to comply with regulatory filing requirements. The use of racemic material (CAS 944258-72-4) or the (7S) enantiomer (CAS 2201703-83-3) would produce drug substance that fails identity specifications and introduces the inactive, potentially toxic enantiomer [3]. Procurement teams should request a Certificate of Analysis specifying chiral HPLC purity, optical rotation [α]D, and residual solvent levels.

Synthesis of (R)-Configured JAK1-Selective Inhibitors for Autoimmune Disease Drug Discovery

Medicinal chemistry teams pursuing JAK1-selective inhibitors for rheumatoid arthritis or inflammatory bowel disease can use (7R)-5-azaspiro[2.4]heptan-7-ol as the precursor to the (R)-5-azaspiro[2.4]heptan-7-amine scaffold via stereoretentive conversion [1]. The downstream (R)-6c compound demonstrates an IC₅₀ of 8.5 nM against JAK1 with 48-fold selectivity over JAK2, a selectivity profile that exceeds tofacitinib (≈1.3-fold) and is competitive with filgotinib [2][3]. This application requires the alcohol in ≥97% purity with confirmed (R) absolute configuration; the (S) alcohol would lead to the (S)-amine scaffold whose JAK selectivity profile is not established and may be unfavorable.

CNS-Targeted Drug Discovery Leveraging the Spirocyclic Conformational Lock

Drug discovery programs targeting CNS receptors or enzymes with constrained binding pockets benefit from the zero-rotatable-bond architecture of the (7R)-5-azaspiro[2.4]heptan-7-ol scaffold [1]. With XLogP3 = -0.4, TPSA = 32.3 Ų, and only 2 HBDs, the scaffold occupies a favorable CNS MPO space for passive brain penetration [2]. The 5-azaspiro[2.4]heptane series has demonstrated brain-to-plasma ratios > 0.5 and low CYP inhibition (IC₅₀ > 10 μM) in orexin receptor antagonist programs [3]. This scenario is contra-indicated for piperidine-based building blocks, which lack the conformational pre-organization and have higher rotatable bond counts that reduce the probability of CNS target engagement.

Biocatalytic Route Scouting for Scalable, Green-Chemistry Manufacturing of Enantiopure Spirocyclic Building Blocks

Process chemistry and CRO teams evaluating scalable routes to (7R)-5-azaspiro[2.4]heptan-7-ol can adopt the carbonyl reductase asymmetric reduction method described in CN115466755A, which delivers >85% yield and 100% ee in a single aqueous-phase biocatalytic step [1]. This method eliminates the need for stoichiometric chiral resolving agents, reduces solvent consumption, and generates less waste compared to the multi-step chemical resolution route of CN113072480B [2]. For procurement, sourcing the prochiral ketone (5-azaspiro[2.4]heptan-7-one, CAS not listed) alongside the recombinant carbonyl reductase enzyme system may offer a more cost-effective and environmentally sustainable supply chain than purchasing pre-resolved (7R) alcohol at small scale.

Quote Request

Request a Quote for (7R)-5-Azaspiro[2.4]heptan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.